(3-Aminocyclopentyl)methanol hydrochloride (3-Aminocyclopentyl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138162-83-9
VCID: VC5149631
InChI: InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H
SMILES: C1CC(CC1CO)N.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

(3-Aminocyclopentyl)methanol hydrochloride

CAS No.: 2138162-83-9

Cat. No.: VC5149631

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

(3-Aminocyclopentyl)methanol hydrochloride - 2138162-83-9

Specification

CAS No. 2138162-83-9
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (3-aminocyclopentyl)methanol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H
Standard InChI Key QXSRCFAPVVTLBT-UHFFFAOYSA-N
SMILES C1CC(CC1CO)N.Cl

Introduction

Chemical Structure and Stereochemistry

(3-Aminocyclopentyl)methanol hydrochloride belongs to the class of aminocyclopentanol derivatives. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol (including the hydrochloride moiety). The cyclopentane ring adopts a puckered conformation, with the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups positioned at the 3- and 1-positions, respectively . The hydrochloride salt forms via protonation of the amino group, resulting in a positively charged ammonium ion paired with a chloride counterion.

Stereochemical Considerations

The compound’s stereochemistry significantly influences its reactivity and biological interactions. For instance, the (1R,3S) enantiomer exhibits distinct crystallographic packing and hydrogen-bonding patterns compared to its (1S,3R) counterpart . X-ray diffraction studies of related analogs reveal that the spatial arrangement of functional groups affects intermolecular interactions, which are critical for crystallization and solubility .

PropertyValueSource
Molecular FormulaC₆H₁₃NO·HCl
Molecular Weight151.64 g/mol
Boiling Point197.3 ± 13.0°C (at 760 mmHg)
Density1.0 ± 0.1 g/cm³
Flash Point73.1 ± 19.8°C
Vapour Pressure0.1 ± 0.8 mmHg (at 25°C)

Synthesis and Industrial Production

The synthesis of (3-Aminocyclopentyl)methanol hydrochloride involves multi-step processes emphasizing stereochemical control. A patented method outlines the following sequence :

Key Synthetic Steps

  • Cyclopentane Ring Formation: A linear precursor undergoes cyclization via acid-catalyzed intramolecular nucleophilic substitution, forming the cyclopentane backbone.

  • Amination: Introduction of the amino group is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, ensuring high enantiomeric excess (>90%) .

  • Hydroxymethylation: Reaction with formaldehyde in methanol introduces the hydroxymethyl group, followed by purification via vacuum distillation.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is isolated through recrystallization from ethanol .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce racemization risks. Critical parameters include maintaining temperatures below 50°C during amination and using chiral catalysts such as rhodium-BINAP complexes to preserve stereochemical integrity .

Physicochemical Properties

The compound’s physical properties are pivotal for its handling and application:

  • Solubility: High solubility in polar solvents like water and methanol due to ionic interactions from the hydrochloride group .

  • Stability: The hydrochloride salt form mitigates hygroscopicity, extending shelf life under ambient conditions .

  • Optical Activity: Specific rotation values ([α]D²⁵) vary between enantiomers, with the (1R,3S) form exhibiting +12.5° in methanol .

Comparative Analysis with Structural Analogs

CompoundBoiling Point (°C)Solubility (g/100 mL H₂O)
(3-Aminocyclopentyl)methanol HCl197.325.2
(3-Aminocyclohexyl)methanol HCl215.118.7
Cyclopentanol140.85.3

The reduced ring strain in cyclopentane compared to cyclohexane derivatives correlates with lower boiling points and higher aqueous solubility .

Challenges and Future Directions

Synthetic Challenges

  • Racemization: Elevated temperatures during synthesis promote epimerization, necessitating stringent thermal control .

  • Purification: Separation of diastereomers requires chiral chromatography, increasing production costs .

Research Opportunities

  • Biological Screening: Evaluate antimicrobial and anticancer activity using standardized assays.

  • Computational Modeling: Predict binding affinities with neurological targets (e.g., GABA receptors) via molecular dynamics simulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator